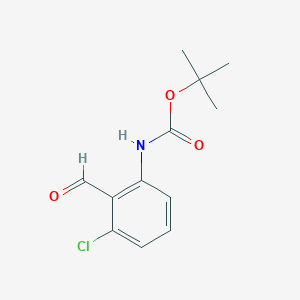

Tert-butyl 3-chloro-2-formylphenylcarbamate

Description

Tert-butyl 3-chloro-2-formylphenylcarbamate is a synthetic organic compound featuring a phenyl ring substituted with a chloro group (-Cl) at position 3, a formyl group (-CHO) at position 2, and a tert-butyl carbamate (-OC(O)NHC(CH₃)₃) functional group.

The chloro and formyl substituents likely influence electronic properties and reactivity, making this compound distinct from simpler tert-butyl derivatives like tert-butyl alcohol or pyrrolidine-based analogs.

Properties

IUPAC Name |

tert-butyl N-(3-chloro-2-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBSMIZMVPBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-2-formylphenylcarbamate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The reaction is carried out under either aqueous or anhydrous conditions, using a base and di-tert-butyl dicarbonate (Boc2O) as the protecting agent . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases.

Industrial Production Methods

Industrial production of tert-butyl 3-chloro-2-formylphenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-2-formylphenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: The major products are the substituted phenylcarbamates.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-chloro-2-formylphenylcarbamate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-formylphenylcarbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The chloro substituent can participate in electrophilic aromatic substitution reactions, while the formyl group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- The target compound’s aromatic ring and electron-withdrawing substituents (-Cl, -CHO) contrast with the aliphatic structures of tert-butyl alcohol and the pyrrolidine derivative.

- The carbamate group (-OC(O)NH-) introduces hydrolytic sensitivity compared to the hydroxyl group in tert-butyl alcohol or the ester in the pyrrolidine analog .

Physicochemical Properties

Note: Data for the target compound is inferred due to lack of direct evidence.

Key Insights :

- The chloro and formyl groups in the target compound may increase toxicity risks compared to tert-butyl alcohol, which primarily poses flammability and irritation hazards .

Research Findings and Limitations

Stability and Reactivity

Toxicological Considerations

- Prolonged exposure to tert-butyl alcohol causes liver/kidney damage and respiratory issues . The target compound’s chloro group could exacerbate organ toxicity, though specific studies are lacking.

- The absence of hazard data for the pyrrolidine analog underscores the role of functional groups in modulating toxicity .

Industrial and Laboratory Handling

- Tert-butyl alcohol requires explosion-proof equipment and rigorous ventilation , whereas the target compound’s handling would prioritize avoiding hydrolysis and skin contact.

Biological Activity

Tert-butyl 3-chloro-2-formylphenylcarbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15ClN2O3

- Molecular Weight : 270.71 g/mol

- CAS Number : 10266488

The compound features a tert-butyl group, a chloro substituent, and a formyl group attached to a phenyl ring, which may contribute to its biological activity.

Tert-butyl 3-chloro-2-formylphenylcarbamate has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7, CDK12, and CDK13. These kinases are crucial in regulating the cell cycle and transcription processes. Inhibition of these kinases can lead to:

- Cell Cycle Arrest : By interfering with the phosphorylation necessary for CDK activation, the compound may halt the progression of the cell cycle, particularly in cancer cells.

- Induction of Apoptosis : The downregulation of anti-apoptotic proteins such as Bcl-2 has been observed, suggesting a potential for inducing programmed cell death in tumor cells .

Anticancer Properties

Research indicates that Tert-butyl 3-chloro-2-formylphenylcarbamate exhibits significant anticancer activity. It has been shown to:

- Inhibit Tumor Growth : In vitro studies demonstrated that the compound effectively reduces proliferation in various cancer cell lines, including breast and lung cancer cells .

- Enhance Sensitivity to Chemotherapy : The compound may sensitize cancer cells to traditional chemotherapeutic agents by modulating key signaling pathways involved in drug resistance .

Anti-inflammatory Effects

Preliminary studies suggest that Tert-butyl 3-chloro-2-formylphenylcarbamate may also possess anti-inflammatory properties. It appears to reduce the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

A series of experiments were conducted on various cancer cell lines to assess the efficacy of Tert-butyl 3-chloro-2-formylphenylcarbamate:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Significant reduction in cell viability |

| A549 (Lung) | 4.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 6.0 | Cell cycle arrest at G1 phase |

These results indicate a promising profile for further development as an anticancer agent.

Animal Studies

In vivo studies using mouse models have shown that administration of Tert-butyl 3-chloro-2-formylphenylcarbamate leads to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.